spidroin 2 - 147883-43-0

spidroin 2

Catalog Number: EVT-1517959
CAS Number: 147883-43-0
Molecular Formula: C6H12O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of recombinant MaSp2 has been achieved through various metabolic engineering techniques. For instance, Escherichia coli has been engineered to express MaSp2 using a head-to-tail assembly strategy for constructing large synthetic genes with repeated motifs. This involves using plasmids that incorporate multiple tandem repeats of the MaSp2 sequence, allowing for the production of high molecular weight proteins.

Technical Details
The construction of these plasmids often employs restriction enzymes to facilitate the ligation of DNA fragments. The expression system is optimized by enhancing the availability of specific tRNA pools and amino acids that promote efficient translation and folding of the protein. Techniques such as high-performance liquid chromatography (HPLC) are frequently used to analyze the expression levels and purity of the synthesized MaSp2 .

Molecular Structure Analysis

Structure
MaSp2 consists of a non-repetitive N-terminal domain, a highly repetitive core region rich in glycine and proline repeats, and a non-repetitive C-terminal domain. The repetitive sequences are believed to facilitate the formation of β-sheet structures, which are critical for the mechanical properties of spider silk.

Chemical Reactions Analysis

Reactions
The formation of spider silk from MaSp2 involves several biochemical processes, including polymerization and cross-linking reactions during fiber spinning. The transition from soluble spidroin to solid silk occurs through changes in pH and ionic strength, which induce conformational changes in the protein structure.

Technical Details
During silk formation, hydrophobic interactions and hydrogen bonding play significant roles in stabilizing the β-sheet structures that dominate spider silk . The precise conditions under which these reactions occur can significantly affect the resulting fiber's mechanical properties.

Mechanism of Action

Process
The mechanism by which MaSp2 contributes to silk formation begins with its synthesis in specialized glands within spiders. Upon secretion into the spinning duct, changes in environmental conditions trigger the transition from a soluble form to an insoluble fibrous structure.

Data
Research indicates that variations in environmental factors such as pH can influence the dimerization of the N-terminal domain, which is crucial for initiating fiber formation . The resulting fibers exhibit a combination of crystalline and amorphous regions that enhance their mechanical performance.

Physical and Chemical Properties Analysis

Physical Properties
MaSp2-based silk exhibits remarkable tensile strength, extensibility, and resilience. These properties are attributed to its unique amino acid composition and structural organization, which allow for significant energy absorption during stretching.

Chemical Properties
Chemically, MaSp2 is characterized by a high degree of hydrophilicity due to its abundant polar amino acids. This property facilitates interactions with water molecules during fiber formation but also contributes to its solubility under specific conditions .

Applications

Scientific Uses
The unique properties of MaSp2 make it an attractive candidate for various applications in biotechnology and materials science. Potential uses include:

  • Biomedical Applications: Development of sutures or scaffolds for tissue engineering due to its biocompatibility.
  • Textiles: Production of high-performance fabrics with enhanced durability.
  • Biomaterials: Utilization in creating biodegradable materials for various industrial applications.
  • Research Tools: Serving as a model system for studying protein folding and assembly mechanisms.
Molecular Characterization of Spidroin 2

Primary Structure and Sequence Motifs

Spidroin 2 (MaSp2) is a major ampullate silk protein critical for the mechanical properties of spider dragline silk. Its primary structure follows a tripartite architecture conserved across spidroins: non-repetitive N- and C-terminal domains flanking an extensive repetitive core region constituting ~90% of the protein. The repetitive core is characterized by iterative, modular motifs that dictate the protein's biomechanical behavior [1] [5].

Repetitive Core Domains: GPGXX and Poly-Alanine Motifs

The repetitive core of MaSp2 is defined by two dominant sequence motifs that confer distinct mechanical properties:

  • GPGXX Motifs (X = G, Q, Y, A, S): These proline-rich pentapeptide repeats form β-turn spirals (type II β-turns) under tension, acting as molecular springs that confer exceptional elasticity to dragline silk. The proline content in MaSp2 (~9%) significantly exceeds that in MaSp1 (<1%), directly contributing to MaSp2's superior extensibility. Glycine-proline-glycine (GPG) serves as the central unit, with variable residues influencing turn stability [5] [6] [8].
  • Poly-Alanine Motifs (A₄₋₁₄): Blocks of 6-14 alanine residues assemble into antiparallel β-sheet crystals through hydrogen bonding. These nanocrystals serve as rigid cross-linking nodes, distributing stress and providing tensile strength. Alanine blocks stack intermolecularly, creating a semi-crystalline network within the fiber [1] [5].

Table 1: Dominant Amino Acid Motifs in Spidroin 2 Repetitive Core

Motif TypeConsensus SequenceSecondary StructureMechanical Role
Elasticity MotifGPGXX (X=G/Q/Y/A/S)β-turn spiralExtensibility, energy dissipation
Strength MotifAₙ (n=6-14)β-sheet nanocrystalsTensile strength, rigidity
Glycine-Rich LinkerGGX (X=L/Y/S/A)3₁₀-helixFlexibility, amorphous matrix formation

Additionally, GGX motifs (where X is often leucine, tyrosine, or serine) contribute to the amorphous matrix, enhancing flexibility. The tandem repetition of these motifs—up to ~100 iterations in Nephila clavipes MaSp2—creates a protein backbone optimized for combining strength (via poly-A) and elasticity (via GPGXX) [5] [6].

Non-Repetitive N-Terminal and C-Terminal Domains

The N-terminal domain (NTD) (~150 residues) and C-terminal domain (CTD) (~100 residues) are evolutionarily conserved across spidroin types and spider species. Key features include:

  • Structural Folding: Both domains adopt α-helical, amphipathic structures stabilized by hydrophobic interactions. The NTD forms a dimeric bundle regulated by pH-sensitive salt bridges, while the CTD folds into a single globular domain [1] [2] [4].
  • Functional Roles:
  • NTD: Mediates spidroin solubility in the glandular sac ("spinning dope") via charged residues and regulates dimerization. Acidification in the spinning duct protonates glutamates, reducing charge repulsion and triggering NTD dimerization [2] [4].
  • CTD: Drives liquid-to-solid transition by facilitating protein alignment and nucleation of β-sheets. Acts as a relay for ion-sensitive folding (e.g., phosphate-induced structural changes) [1] [4].
  • Conservation: Despite sequence divergence in the repetitive core, NTDs and CTDs share >65% sequence identity across Nephila, Araneus, and Latrodectus species, underscoring their non-redundant roles in fiber assembly [4] [9].

Post-Translational Modifications (PTMs)

PTMs fine-tune MaSp2’s biophysical properties, impacting solubility, assembly kinetics, and fiber performance.

Phosphorylation and Glycosylation Patterns

Mass spectrometry studies of Nephila clavipes MaSp2 reveal several conserved PTMs:

  • Phosphorylation: Serine residues within GPGXX and GGX motifs are primary phosphorylation sites. Two predominant phospho-isoforms exist, differing in modification density. Phosphoserine introduces negative charges that alter local conformation and hydration [3] [10].
  • Glycosylation: Though less characterized than in aggregate glues (AgSp), predicted N-linked glycosylation sites occur in MaSp2’s non-repetitive regions. Glycans may modulate interactions with glycoprotein components in the spinning duct [7] [9].

Table 2: Experimentally Detected PTMs in Nephila clavipes Spidroin 2

PTM TypeResidue/LocationFunctional ConsequenceDetection Method
PhosphorylationSer in GPGSS motifsAlters β-turn stabilityCID/ETD mass spectrometry
PhosphorylationSer in GGX motifsDisrupts helical packingLC-MS/MS
Glycosylation (predicted)NTD (Asn-X-Ser/Thr)Solubility modulationBioinformatics (NetNGlyc)

Impact of PTMs on Solubility and Fiber Assembly

PTMs critically influence MaSp2’s behavior during spinning:

  • Solubility Maintenance: Phosphorylation increases negative charge density in the glandular lumen (pH ~6.9), enhancing solubility of the concentrated dope (300–500 g/L). Charge shielding prevents premature aggregation [3].
  • Fiber Assembly Control: During duct transit, phosphatase activity reduces phosphorylation. This decreases electrostatic repulsion, facilitating β-sheet formation in poly-A motifs. Glycosylation may delay crystallization, extending the duct’s "drawing zone" for optimal alignment [3] [7].
  • Mechanical Tuning: Phosphorylated MaSp2 isoforms exhibit higher elastic recovery in fibers, likely due to enhanced hydration of phosphate groups stabilizing β-turns under cyclic loading [3].

Comparative Analysis with Spidroin 1 (MaSp1)

MaSp1 and MaSp2 coexist in dragline silk but exhibit distinct sequence architectures that synergize for superior material performance.

Proline Content and Sequence Divergence

Key differences center on proline distribution and motif prevalence:

  • Proline Abundance: MaSp2 contains ~9% proline—chiefly in GPGXX repeats—versus <1% in MaSp1. This residue disrupts extended β-sheets, favoring elastic β-spirals. MaSp1 relies on (GA)ₙ and GGX motifs for strength-dominated mechanics [5] [6] [8].
  • Motif Divergence:
  • MaSp2: Dominated by GPGXX (elastic) and poly-A (strength). Contains QQ motifs implicated in interchain hydrogen bonding.
  • MaSp1: Rich in (GA)ₙ and GGX, forming 3₁₀-helices that provide moderate extensibility but lower resilience than β-turns [1] [5] [6].
  • Terminal Domain Homology: Despite repetitive region divergence, NTDs and CTDs of MaSp1/MaSp2 share >70% sequence identity, enabling co-assembly into composite fibers with hybrid properties [4] [6].

Table 3: Structural and Functional Divergence Between Spidroin 1 and Spidroin 2

FeatureSpidroin 1 (MaSp1)Spidroin 2 (MaSp2)
Proline Content<1%~9%
Dominant Motifs(GA)ₙ, GGXGPGXX, Poly-A, QQ
Key Mechanical RoleTensile strength, stiffnessExtensibility, energy dissipation
Secondary Structuresβ-sheets (poly-A), 3₁₀-helices (GGX)β-sheets (poly-A), β-turn spirals (GPGXX)
Phosphorylation LevelLowHigh (Ser in GPGXX/GGX)

Structural Homology Across Spider Species

MaSp2’s core motifs are conserved among orb-weavers (Nephila, Araneus) and cob-web weavers (Latrodectus):

  • Repetitive Motifs: GPGXX and poly-A blocks persist in Caerostris darwini (Darwin’s bark spider) MaSp4/5, explaining extreme toughness. Even Pardosa pseudoannulata (a webless wolf spider) retains truncated GPG-like motifs in its MaSp homologs [5] [9].
  • Terminal Domain Conservation: NTDs/CTDs show >80% sequence similarity across >1,000 species. Structural modeling confirms conserved tertiary folds despite sequence drift, indicating strong selective pressure for assembly competence [4] [9].
  • Gene Family Expansion: Some spiders express >2 MaSp variants (e.g., Trichonephila clavipes has 28 spidroin genes). MaSp2-like sequences often diversify via gene duplication, acquiring novel motifs (e.g., MaSp4 in Caerostris with GPGPQ repeats) while retaining GPGXX cores [5] [9].

This cross-species conservation—particularly of GPGXX—highlights MaSp2’s non-redundant role in conferring elasticity to dragline silk, a key adaptation for energy absorption in prey capture webs.

Properties

CAS Number

147883-43-0

Product Name

spidroin 2

Molecular Formula

C6H12O2

Synonyms

spidroin 2

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